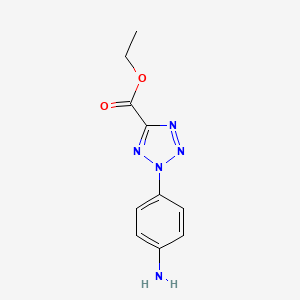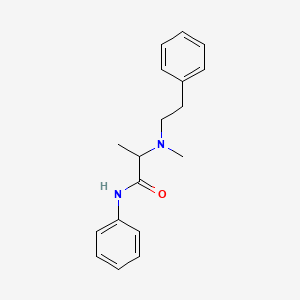
2-(Methylphenethylamino)-propionanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylphenethylamino)-propionanilide is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenethylamine backbone, which is a common structural motif in many biologically active molecules. The compound’s chemical structure includes a methyl group attached to the phenethylamine moiety, which can influence its chemical and biological properties.
Méthodes De Préparation
The synthesis of 2-(Methylphenethylamino)-propionanilide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylphenethylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction conditions and ensure high yields and purity.
Analyse Des Réactions Chimiques
2-(Methylphenethylamino)-propionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Methylphenethylamino)-propionanilide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: The compound’s structural similarity to other bioactive phenethylamines makes it a candidate for drug development and pharmacological studies.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Methylphenethylamino)-propionanilide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(Methylphenethylamino)-propionanilide can be compared with other similar compounds, such as:
Amphetamine (α-methylphenethylamine): Both compounds share a phenethylamine backbone, but amphetamine has a different substitution pattern, leading to distinct pharmacological effects.
N-methylphenethylamine: This compound is structurally similar but lacks the propionanilide moiety, resulting in different chemical and biological properties.
β-methylphenethylamine: The presence of a methyl group on the β-carbon influences the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique chemical reactivity and biological activity compared to other phenethylamines.
Propriétés
Formule moléculaire |
C18H22N2O |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-[methyl(2-phenylethyl)amino]-N-phenylpropanamide |
InChI |
InChI=1S/C18H22N2O/c1-15(18(21)19-17-11-7-4-8-12-17)20(2)14-13-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,19,21) |
Clé InChI |
NJDLTWYCQPWJPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1)N(C)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)
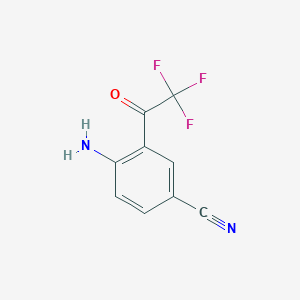
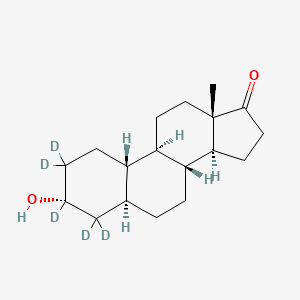



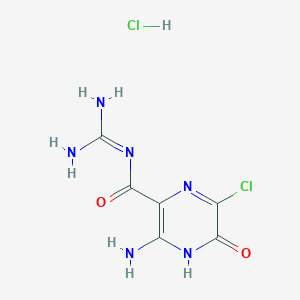
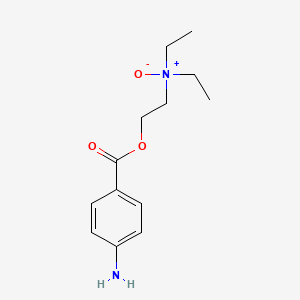

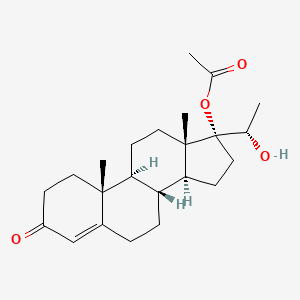
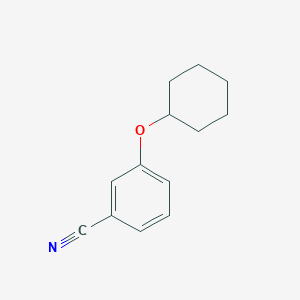
![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
